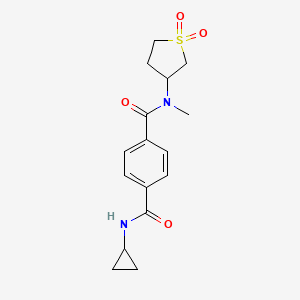
N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-sulfonamide, commonly known as MBTS, is a chemical compound that belongs to the class of benzothiazole sulfonamides. MBTS is widely used in various industrial applications, including rubber production, as a vulcanization accelerator. In recent years, MBTS has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
MBTS exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer progression and metastasis. MBTS also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. Moreover, MBTS has been shown to activate AMP-activated protein kinase (AMPK), which plays a critical role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
MBTS has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. MBTS also inhibits the migration and invasion of cancer cells by suppressing the expression of MMPs. Furthermore, MBTS has been shown to improve glucose and lipid metabolism by activating AMPK signaling pathway.
実験室実験の利点と制限
MBTS has several advantages for laboratory experiments. It is readily available and relatively inexpensive. MBTS is also stable and can be stored for a long time without significant degradation. However, MBTS has some limitations for laboratory experiments. It is insoluble in water, which makes it difficult to use in aqueous-based experiments. Moreover, MBTS has low bioavailability, which limits its therapeutic applications.
将来の方向性
There are several future directions for MBTS research. One potential area of research is the development of more efficient synthesis methods for MBTS. Another area of research is the modification of MBTS to improve its solubility and bioavailability. Furthermore, the therapeutic potential of MBTS in various diseases, including cancer, diabetes, and inflammation, needs to be further explored. Finally, the safety and toxicity of MBTS need to be thoroughly evaluated before its clinical use.
Conclusion
In conclusion, MBTS is a promising chemical compound with potential therapeutic applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic activities. MBTS exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. Although MBTS has some limitations for laboratory experiments, it has several advantages and has numerous future directions for research.
合成法
MBTS can be synthesized by the reaction of 2-aminobenzothiazole and 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MBTS as a white crystalline solid.
科学的研究の応用
MBTS has been extensively studied for its potential therapeutic applications. It has shown promising results in various areas, including cancer treatment, anti-inflammatory, and anti-diabetic activities.
特性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c1-12-19-17-9-7-15(11-18(17)23-12)20-24(21,22)16-8-6-13-4-2-3-5-14(13)10-16/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOQMXHHYDYDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)



![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)




![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)